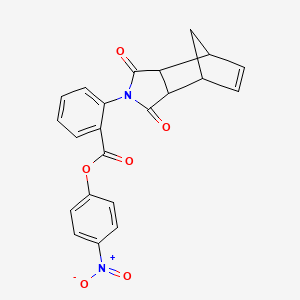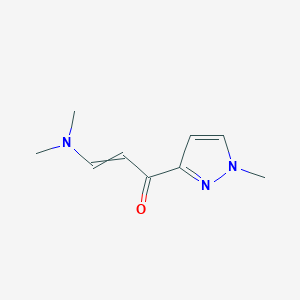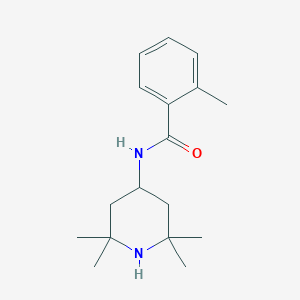![molecular formula C18H20Cl2N2O3S2 B12462303 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3-chlorobenzyl)sulfanyl]éthyl}-N~2~-(2-chlorophényl)-N~2~-(méthylsulfonyl)glycinamide est un composé organique synthétique appartenant à la classe des glycinamides. Ce composé est caractérisé par la présence d'un groupe sulfanyl, d'un groupe chlorobenzyl, d'un groupe chlorophényl et d'un groupe méthylsulfonyl liés à la chaîne principale du glycinamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-{2-[(3-chlorobenzyl)sulfanyl]éthyl}-N~2~-(2-chlorophényl)-N~2~-(méthylsulfonyl)glycinamide implique généralement plusieurs étapes :
Formation de l'intermédiaire sulfanyl : La première étape implique la réaction du chlorure de 3-chlorobenzyl avec du sulfure de sodium pour former du sulfure de 3-chlorobenzyl.
Alkylation : Le sulfure de 3-chlorobenzyl est ensuite mis à réagir avec le chlorhydrate de 2-chloroéthylamine en milieu basique pour donner l'intermédiaire N-(2-chloroéthyl)-3-chlorobenzyl sulfide.
Couplage avec un dérivé de la glycine : L'intermédiaire est ensuite couplé avec la N-(2-chlorophényl)-N-(méthylsulfonyl)glycine en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela comprend l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction, des étapes de purification telles que la recristallisation ou la chromatographie, et l'augmentation de l'échelle du procédé pour répondre aux exigences industrielles.
Analyse Des Réactions Chimiques
Types de réactions
N-{2-[(3-chlorobenzyl)sulfanyl]éthyl}-N~2~-(2-chlorophényl)-N~2~-(méthylsulfonyl)glycinamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe chlorophényl peut être réduit pour former le dérivé phénylique correspondant.
Substitution : Le groupe chlorobenzyl peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4) peut être employée.
Substitution : Des nucléophiles tels que l'azoture de sodium ou le cyanure de potassium peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés phényliques.
Substitution : Dérivés azido ou cyano.
Applications De Recherche Scientifique
N-{2-[(3-chlorobenzyl)sulfanyl]éthyl}-N~2~-(2-chlorophényl)-N~2~-(méthylsulfonyl)glycinamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de sa structure unique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de N-{2-[(3-chlorobenzyl)sulfanyl]éthyl}-N~2~-(2-chlorophényl)-N~2~-(méthylsulfonyl)glycinamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes font l'objet de recherches en cours, mais on pense que la structure unique du composé lui permet d'interagir avec plusieurs cibles, contribuant ainsi à ses activités biologiques diverses.
Mécanisme D'action
The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-{2-[(4-chlorobenzyl)sulfanyl]éthyl}-N~2~-(2-chlorophényl)-N~2~-(méthylsulfonyl)glycinamide
- N-{2-[(3-bromobenzyl)sulfanyl]éthyl}-N~2~-(2-chlorophényl)-N~2~-(méthylsulfonyl)glycinamide
- N-{2-[(3-chlorobenzyl)sulfanyl]éthyl}-N~2~-(4-chlorophényl)-N~2~-(méthylsulfonyl)glycinamide
Unicité
N-{2-[(3-chlorobenzyl)sulfanyl]éthyl}-N~2~-(2-chlorophényl)-N~2~-(méthylsulfonyl)glycinamide est unique en raison de l'arrangement spécifique de ses groupes fonctionnels, qui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes chlorobenzyl et chlorophényl, ainsi que des fonctionnalités sulfanyl et méthylsulfonyl, permet une large gamme de modifications chimiques et d'interactions, ce qui en fait un composé polyvalent dans la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C18H20Cl2N2O3S2 |
|---|---|
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
2-(2-chloro-N-methylsulfonylanilino)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C18H20Cl2N2O3S2/c1-27(24,25)22(17-8-3-2-7-16(17)20)12-18(23)21-9-10-26-13-14-5-4-6-15(19)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23) |
Clé InChI |
BDVGVAKZMTYVFV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)


![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)
![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)
![4-(4-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12462268.png)
![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)

![5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B12462287.png)
![1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462292.png)

![2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12462298.png)
